molecular formula C21H17N3O2 B11097430 4-[3-(Benzylideneamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

4-[3-(Benzylideneamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

Cat. No.: B11097430
M. Wt: 343.4 g/mol
InChI Key: JUJURNIXPKGFSS-HYARGMPZSA-N
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Description

2-METHOXY-4-{3-[(E)-(PHENYLMETHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a methoxy group, a phenylmethylideneamino group, and an imidazo[1,2-a]pyridine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-METHOXY-4-{3-[(E)-(PHENYLMETHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL typically involves the condensation of 2-aminopyridines with α-bromoketones under various reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides good to excellent yields . This method is environmentally friendly and efficient, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{3-[(E)-(PHENYLMETHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, leading to the modulation of cellular pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines, such as 2-methylimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-[3-[(E)-benzylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H17N3O2/c1-26-18-13-16(10-11-17(18)25)20-21(22-14-15-7-3-2-4-8-15)24-12-6-5-9-19(24)23-20/h2-14,25H,1H3/b22-14+

InChI Key

JUJURNIXPKGFSS-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=CC=C4)O

Origin of Product

United States

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